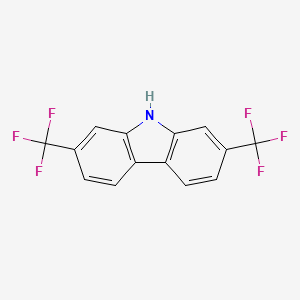

2,7-Bis(trifluoromethyl)-9H-carbazole

描述

2,7-Bis(trifluoromethyl)-9H-carbazole is a carbazole derivative featuring two electron-withdrawing trifluoromethyl (-CF₃) groups at the 2- and 7-positions of the aromatic core. This substitution pattern imparts distinct electronic and steric properties, making the compound valuable in materials science and pharmaceutical research. The trifluoromethyl groups enhance thermal stability, reduce electron density on the carbazole ring, and improve solubility in organic solvents, which is critical for applications in optoelectronics and supramolecular chemistry .

属性

IUPAC Name |

2,7-bis(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-9-10-4-2-8(14(18,19)20)6-12(10)21-11(9)5-7/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKDLFMKBZGECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Mechanism and Protocol

This method involves the cyclization of bis(trifluoromethyl)phenylamine derivatives using Pd(OAc)₂ under oxidative conditions. For example, bis(4-(trifluoromethyl)phenyl)amine undergoes intramolecular coupling in acetic acid at 90°C under an oxygen atmosphere for 12 hours.

Reaction Conditions

Challenges and Adaptations

While this method efficiently generates carbazole cores, achieving 2,7-regioselectivity requires precise substitution patterns in the starting aryl amines. Modifying the aryl amine to 3,5-bis(trifluoromethyl)phenylamine may shift regioselectivity to the 2,7-positions, though no direct examples are documented.

Suzuki-Miyaura Cross-Coupling

Two-Step Synthesis via 2,7-Dibromocarbazole

2,7-Dibromo-9H-carbazole (CAS: 136630-39-2) serves as a key intermediate. Bromination of carbazole using Br₂ in acetic acid yields the dibromo derivative, followed by coupling with trifluoromethyl boronic acids.

Step 1: Bromination

Step 2: Suzuki Coupling

Limitations

Trifluoromethyl boronic acids are less nucleophilic, often requiring electron-deficient ligands or elevated temperatures.

Ullmann-Type Cyclization

Copper-Mediated Coupling

Aryl halides with trifluoromethyl groups undergo Ullmann coupling to form the carbazole skeleton. For example, 2,2′-dihalo-5,5′-bis(trifluoromethyl)-1,1′-biphenyl reacts with CuI/1,10-phenanthroline in DMF.

Reaction Conditions

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline

-

Base : K₂CO₃

-

Temperature : 135°C

Transition-Metal-Free Cyclization

NaH-Promoted Dehydrofluorination

2,2′-Difluoro-5,5′-bis(trifluoromethyl)-1,1′-biphenyl reacts with NaH in DMF at 120°C, forming the carbazole via dehydrofluorination.

Key Parameters

Oxidative Diaryl Coupling

Hypervalent Iodine Reagents

Diphenylamine derivatives with trifluoromethyl groups undergo cyclization using phenyliodine bis(trifluoroacetate) (PIFA) and BF₃·OEt₂ in CH₂Cl₂ at −40°C.

Optimized Protocol

-

Oxidant : PIFA (1.3 eq.)

-

Additive : BF₃·OEt₂ (2.7 eq.)

-

Solvent : CH₂Cl₂

-

Temperature : −40°C

Comparative Analysis of Methods

化学反应分析

Types of Reactions

2,7-Bis(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and trifluoromethyl iodide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups .

科学研究应用

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

2,7-Bis(trifluoromethyl)-9H-carbazole is utilized as an emitter in OLEDs due to its high thermal stability and efficient light-emitting properties. The incorporation of trifluoromethyl groups enhances the electron-accepting ability of the carbazole core, leading to improved charge transport and luminescence efficiency. Studies have shown that devices using this compound can achieve high brightness and efficiency, making them suitable for display technologies and solid-state lighting applications .

Organic Photodetectors

The compound is also explored in organic photodetectors where it serves as a sensitizer. Its strong absorption characteristics in the UV-visible range enable effective light harvesting, which is crucial for converting light into electrical signals. The performance of devices incorporating 2,7-Bis(trifluoromethyl)-9H-carbazole has been reported to be superior due to its favorable energy levels that facilitate charge separation and transport .

Photonic Applications

Fluorescent Sensors

Due to its distinct photophysical properties, 2,7-Bis(trifluoromethyl)-9H-carbazole is employed in the development of fluorescent sensors. These sensors can detect various analytes through changes in fluorescence intensity or wavelength upon interaction with target molecules. The trifluoromethyl groups contribute to the compound's sensitivity and selectivity towards specific ions or small organic molecules .

Nonlinear Optical Materials

The compound's structure allows it to exhibit nonlinear optical properties, making it a candidate for applications in frequency conversion devices such as optical parametric oscillators and frequency doublers. Its high nonlinearity can be attributed to the electron-withdrawing nature of the trifluoromethyl groups, which enhance the molecular polarizability .

Case Studies

作用机制

The mechanism by which 2,7-Bis(trifluoromethyl)-9H-carbazole exerts its effects is primarily related to its electronic structure. The trifluoromethyl groups significantly influence the compound’s redox potential and photophysical properties. These groups can stabilize the excited states, leading to enhanced fluorescence and other desirable electronic characteristics .

相似化合物的比较

Data Tables

Table 1. Key Properties of Selected Carbazole Derivatives

生物活性

2,7-Bis(trifluoromethyl)-9H-carbazole (BTFMC) is a derivative of carbazole, a compound known for its diverse biological activities. This article explores the biological activity of BTFMC, highlighting its pharmacological potential through various studies and findings.

Overview of Carbazole Derivatives

Carbazoles are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, neuroprotective, and anti-inflammatory properties. The introduction of trifluoromethyl groups into the carbazole structure has been shown to enhance these properties, making compounds like BTFMC of particular interest in medicinal chemistry.

Antitumor Activity

Research indicates that carbazole derivatives exhibit substantial antitumor activity. For instance, studies have demonstrated that certain carbazole derivatives can inhibit topoisomerase II activity, which is crucial for DNA replication in cancer cells. BTFMC's structural modifications may contribute to similar mechanisms.

- Case Study: In a study involving N-substituted carbazoles, compounds with bulky groups at the N-position showed significant neuroprotective effects and potential antitumor activities at low concentrations (3 µM) . This suggests that BTFMC could also possess similar properties due to its trifluoromethyl substitutions.

Neuroprotective Effects

Neuroprotection is another area where carbazole derivatives have shown promise. The neuroprotective activity is often linked to their antioxidative properties.

- Research Findings: A study highlighted that certain carbazole derivatives protected neuronal cells from injury induced by glutamate or homocysteine. These compounds exhibited antioxidative activity, suggesting that BTFMC may also offer neuroprotective benefits .

Antimicrobial Properties

Carbazole derivatives have been reported to possess antimicrobial activities against various pathogens. The introduction of trifluoromethyl groups can enhance these effects.

- Evidence: A review noted that several carbazole derivatives demonstrated effective antimicrobial action against both Gram-positive and Gram-negative bacteria . While specific data on BTFMC's antimicrobial activity is limited, its structural characteristics suggest potential efficacy in this area.

Research Findings and Data Tables

Table 1 summarizes key findings from various studies on the biological activities of carbazole derivatives:

| Activity | Compound | Concentration | Effect |

|---|---|---|---|

| Antitumor | N-substituted carbazoles | 2.5 µM | Inhibition of topoisomerase II |

| Neuroprotective | 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 µM | Protection against glutamate toxicity |

| Antimicrobial | Various carbazoles | Varies | Activity against E. coli and MRSA |

常见问题

Q. What are the common synthetic routes for 2,7-Bis(trifluoromethyl)-9H-carbazole derivatives?

Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 2,7-linked carbazole polymers are prepared using 2-bromo-7-bromomagnesio-9-alkyl-9H-carbazole derivatives with alkyl substituents, where steric effects influence polymerization efficiency and molecular weight distribution. Gel-permeation chromatography (GPC) confirms the degree of polymerization, which varies with substituent size and branching . For trifluoromethyl-substituted derivatives, Suzuki coupling with trifluoromethylbenzene boronic acid under reflux conditions (70°C, 24 hours) yields high-purity products (e.g., 85% isolated yield) .

Q. How are structural and thermal properties characterized for carbazole-based polymers?

Key techniques include:

- GPC : Determines molecular weight distribution (e.g., polymers with PDIs < 1.5) .

- NMR spectroscopy : Confirms 2,7-linkage regiochemistry and substituent incorporation .

- Thermogravimetric analysis (TGA) : Reveals thermal stability up to 450°C for poly(9-alkyl-9H-carbazole)-2,7-diyls .

- Cyclic voltammetry : Measures HOMO/LUMO levels (e.g., -5.3 eV and -2.5 eV, respectively) for optoelectronic applications .

Advanced Research Questions

Q. How does substitution at the 2,7-positions influence fluorescence quantum yields in carbazole polymers?

The linkage pattern (2,7 vs. 3,6) and substituent electronic effects dictate optical properties. For example:

- 2,7-linked polymers exhibit backbone-dominated conjugation, with fluorescence quantum yields unaffected by triarylborane acceptors (e.g., Φ = 0.45 in solution) .

- Trifluoromethyl groups enhance electron-withdrawing effects, potentially red-shifting emission spectra. However, conflicting data may arise from solvent polarity or aggregation effects in solid-state measurements .

Q. What experimental strategies resolve discrepancies in CO₂ adsorption capacities of carbazole-containing microporous polymers?

Discrepancies often stem from variations in porosity and surface area. Methodological considerations include:

- Monomer design : Incorporating nitrogen-rich carbazole units enhances CO₂-philicity (e.g., 9,9-dimethylfluorene-carbazole polymers achieve 12.5 cm³/g uptake at 1 bar) .

- Activation protocols : Supercritical CO₂ drying preserves microporosity, whereas solvent evaporation may collapse pores .

- BET analysis : Quantifies surface area (e.g., 450–600 m²/g) and pore-size distribution to correlate with adsorption performance .

Q. How do trifluoromethyl groups impact charge transport in electroluminescent devices?

In OLEDs, trifluoromethyl groups reduce HOMO-LUMO gaps, improving electron injection. For example:

Q. What methodologies address contradictory data in polymerization kinetics for carbazole derivatives?

Contradictions in reaction rates or molecular weights require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。